シュウ酸鉄(II)二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Ferrous gluconate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.

Biology: Studied for its role in iron metabolism and its effects on cellular processes.

Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.

Industry: Used as a food additive to process black olives, imparting a uniform jet black color.

作用機序

グルコン酸第一鉄は、ヘモグロビン、ミオグロビン、酵素に見られる鉄を置換することで作用します。 これにより、ヘモグロビンによる酸素の輸送が可能になり、さまざまな酵素プロセスがサポートされます . この化合物は消化管で吸収され、体の鉄貯蔵に組み込まれ、赤血球の産生やその他の重要な機能に役立ちます。

類似化合物:

フマル酸第一鉄: 鉄含有量が豊富で、鉄強化食品によく用いられます.

独自性: グルコン酸第一鉄は、硫酸第一鉄に比べて副作用が比較的少なく、消化管への耐性が高いという点で独自性があります . また、水に対する溶解度が高いため、特定の医療や工業用途に好まれます .

準備方法

Synthetic Routes and Reaction Conditions: Ferrous gluconate can be synthesized by reacting gluconic acid with iron powder. The reaction typically occurs at a temperature range of 89-100°C and a pH of 3.8-4.6 . Another method involves the use of calcium gluconate as a raw material, which is decalcified using sulfuric acid to obtain gluconic acid. This gluconic acid then reacts with iron powder to produce ferrous gluconate .

Industrial Production Methods: Industrial production of ferrous gluconate often involves the oxidation-neutralization method, the oxidation-exchange method, the acidolysis-exchange method, and the double salt decomposition method . These methods are designed to optimize yield, reduce energy consumption, and minimize waste discharge.

化学反応の分析

反応の種類: グルコン酸第一鉄は、主に酸化還元反応を起こします。酸化状態では、グルコン酸第二鉄に変換されます。また、グルコン酸イオンが他の配位子と置換される置換反応にも参加します。

一般的な試薬と条件: グルコン酸第一鉄を含む反応に用いられる一般的な試薬には、硫酸、鉄粉、グルコン酸カルシウムなどがあります . 反応は通常、最適な収率と純度を得るために、温度とpHを制御した条件下で行われます。

主要な生成物: これらの反応から生成される主要な生成物には、使用する特定の試薬や条件に応じて、グルコン酸第二鉄やその他の鉄錯体などがあります .

4. 科学研究への応用

グルコン酸第一鉄は、科学研究において、次のような幅広い用途があります。

化学: さまざまな化学反応における試薬として、合成プロセスにおける鉄源として使用されます。

生物学: 鉄代謝における役割とその細胞過程への影響について研究されています。

類似化合物との比較

Ferrous Sulfate: Another commonly used iron supplement.

Ferrous Fumarate: Known for its high iron content and is often used in iron-fortified foods.

Uniqueness: Ferrous gluconate is unique in its relatively mild side effects and better gastrointestinal tolerance compared to ferrous sulfate . It is also more soluble in water, making it a preferred choice for certain medical and industrial applications .

生物活性

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as ferrous gluconate, is a compound widely recognized for its essential role in biological systems, particularly in iron metabolism and supplementation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ferrous Gluconate

Ferrous gluconate is the iron(II) salt of gluconic acid and is primarily used to treat iron deficiency anemia. It is characterized by its ability to replenish iron stores in the body, which is crucial for the synthesis of hemoglobin and myoglobin—proteins responsible for oxygen transport in blood and muscle tissues.

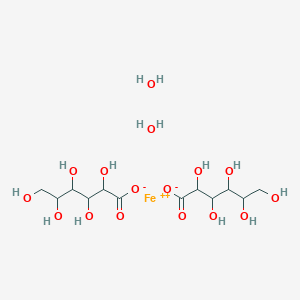

- IUPAC Name : Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate

- Molecular Formula : C₁₂H₂₄FeO₁₅

- Molecular Weight : 464.15 g/mol

- CAS Number : 12389-15-0

The primary mechanism of action for ferrous gluconate involves its absorption in the gastrointestinal tract, where it dissociates to release iron ions. These ions are then incorporated into hemoglobin and other heme-containing proteins. The bioavailability of ferrous gluconate is influenced by various factors including dietary components and the presence of other minerals.

Pharmacokinetics

- Absorption : Ferrous gluconate is absorbed more effectively in an acidic environment. Therefore, it is often recommended to take it with vitamin C to enhance absorption.

- Distribution : Once absorbed, iron is transported via transferrin to various tissues including the liver and bone marrow.

- Excretion : Excess iron is primarily excreted through feces, as there are no active pathways for iron excretion through urine.

Role in Iron Metabolism

Iron plays a critical role in numerous biological processes:

- Oxygen Transport : Essential for hemoglobin formation.

- Energy Production : Involved in electron transport chains within mitochondria.

- DNA Synthesis : Required for ribonucleotide reductase activity.

Clinical Applications

Ferrous gluconate is widely used in clinical settings to treat:

- Iron Deficiency Anemia : It helps restore hemoglobin levels and alleviate symptoms such as fatigue and weakness.

- Supplementation : Used in fortified foods and dietary supplements to prevent iron deficiency.

Case Studies and Research Findings

Several studies have investigated the biological activity of ferrous gluconate:

- Efficacy in Anemia Treatment :

-

Bioavailability Studies :

- Research indicates that ferrous gluconate has higher bioavailability than other forms of iron supplements such as ferrous sulfate . This was attributed to its solubility and the presence of gluconic acid which aids absorption.

- Safety Profile :

Comparative Analysis

The following table summarizes key characteristics of various iron supplements compared to ferrous gluconate:

| Supplement Type | Bioavailability | Common Uses | Side Effects |

|---|---|---|---|

| Ferrous Gluconate | High | Iron deficiency anemia | Mild gastrointestinal issues |

| Ferrous Sulfate | Moderate | Iron deficiency anemia | Nausea, constipation |

| Ferric Carboxymaltose | High | Iron deficiency anemia (IV use) | Allergic reactions (rare) |

特性

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS番号 |

12389-15-0 |

分子式 |

C12H24FeO15 |

分子量 |

464.15 g/mol |

IUPAC名 |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

InChIキー |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |

正規SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

物理的記述 |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

溶解性 |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。